molecular formula C16H27N5O4 B13372924 tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate

Cat. No.: B13372924
M. Wt: 353.42 g/mol
InChI Key: BQZUFJRGUHBRHU-UHFFFAOYSA-N
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Description

tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate: is a complex organic compound that features a piperazine ring, a triazole ring, and an ethoxycarbonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through further functionalization .

Biology and Medicine: In medicinal chemistry, tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate apart is its combination of a triazole ring and a piperazine ring, which imparts unique chemical and biological properties. The presence of the ethoxycarbonyl group further enhances its reactivity and potential for functionalization .

Properties

Molecular Formula

C16H27N5O4

Molecular Weight

353.42 g/mol

IUPAC Name

tert-butyl 4-[2-(4-ethoxycarbonyltriazol-1-yl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H27N5O4/c1-5-24-14(22)13-12-21(18-17-13)11-8-19-6-9-20(10-7-19)15(23)25-16(2,3)4/h12H,5-11H2,1-4H3

InChI Key

BQZUFJRGUHBRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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